molecular formula C12H16FNO2S B3620480 1-(4-FLUORO-2-METHYLBENZENESULFONYL)PIPERIDINE

1-(4-FLUORO-2-METHYLBENZENESULFONYL)PIPERIDINE

Cat. No.: B3620480
M. Wt: 257.33 g/mol
InChI Key: HNEULVDNARRARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-2-methylbenzenesulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzenesulfonyl moiety, which is further connected to a piperidine ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 1-(4-fluoro-2-methylbenzenesulfonyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine under suitable reaction conditions . The reaction typically requires the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Fluoro-2-methylbenzenesulfonyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium or Grignard reagents.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives. Typical reagents for oxidation include hydrogen peroxide or m-chloroperbenzoic acid, while reduction can be achieved using lithium aluminum hydride.

    Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require the use of catalysts such as palladium or copper.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce sulfone or sulfide derivatives, respectively .

Scientific Research Applications

1-(4-Fluoro-2-methylbenzenesulfonyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structural features make it a useful building block for designing new compounds with potential biological activity.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways.

    Medicine: Research on this compound has shown potential anticancer properties.

    Industry: The compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation. The compound’s ability to modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt contributes to its therapeutic potential .

Comparison with Similar Compounds

1-(4-Fluoro-2-methylbenzenesulfonyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2S/c1-10-9-11(13)5-6-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEULVDNARRARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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